molecular formula C22H24N4O4S B2695655 N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 921519-49-5

N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2695655
CAS No.: 921519-49-5
M. Wt: 440.52
InChI Key: YNFMBSHOCGEZTN-UHFFFAOYSA-N
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Description

N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is an organic compound of considerable interest in the fields of chemistry and pharmacology

Synthetic Routes and Reaction Conditions:

  • The synthesis typically begins with the thiazole core formation, which can be achieved through the Hantzsch thiazole synthesis. The process involves reacting α-haloketones with thioamides.

  • The 3,5-dimethoxybenzamide part can be introduced via a subsequent nucleophilic aromatic substitution reaction.

  • The final step often involves coupling the intermediates using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions to yield the target compound.

Industrial Production Methods:

  • Scale-up production in an industrial setting would utilize continuous flow processes to improve yield and efficiency. Advanced techniques like microwave-assisted synthesis may also be employed to shorten reaction times.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the thiazole ring or the dimethylamino group, leading to various oxidized products.

  • Reduction: Reduction reactions might involve the conversion of nitro groups (if any modifications are present) or the carbonyl groups in the benzamide part.

  • Substitution: The aromatic rings allow for electrophilic and nucleophilic substitution reactions, permitting further functionalization.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution reactions might involve bases (e.g., NaOH) or acids (e.g., HCl).

Major Products Formed:

  • Oxidation products could include sulfoxides or sulfones.

  • Reduction products may include amines or alcohols.

  • Substitution leads to diversified aromatic compounds with varied substituents.

Scientific Research Applications

N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide has several applications:

  • Chemistry: Utilized in the synthesis of novel organic compounds and as a building block in complex molecule construction.

  • Biology: Applied in the study of cellular processes and as a potential probe in bioassays.

  • Medicine: Investigated for its pharmacological properties, potentially serving as an anticancer, antimicrobial, or anti-inflammatory agent.

  • Industry: Used in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through various molecular pathways:

  • Molecular Targets: It may bind to specific enzymes, receptors, or proteins, modulating their activity.

  • Pathways Involved: This interaction can trigger signal transduction pathways, leading to changes in cellular processes such as apoptosis, proliferation, or metabolic pathways.

Comparison with Similar Compounds

Comparison: Compared to other benzamide derivatives and thiazole-containing compounds, this compound stands out due to its dual aromatic rings and the presence of a thiazole moiety, providing a unique combination of properties.

  • Unique Aspects: The compound's specific structure enables it to participate in diverse chemical reactions and interact with multiple biological targets.

  • Similar Compounds: Similar compounds might include thiazole derivatives like 2-aminothiazole or benzamide derivatives such as N-(3,5-dimethoxyphenyl)benzamide.

Properties

IUPAC Name

N-[4-[2-[4-(dimethylamino)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-26(2)17-7-5-15(6-8-17)23-20(27)11-16-13-31-22(24-16)25-21(28)14-9-18(29-3)12-19(10-14)30-4/h5-10,12-13H,11H2,1-4H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFMBSHOCGEZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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